molecular formula C8H9IO B125985 3-Ethyl-4-iodophenol CAS No. 156878-64-7

3-Ethyl-4-iodophenol

Cat. No. B125985
CAS RN: 156878-64-7
M. Wt: 248.06 g/mol
InChI Key: WCNJZXNVVBMBJW-UHFFFAOYSA-N
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Description

3-Ethyl-4-iodophenol is an aromatic organic compound . It contains a total of 19 bonds, including 10 non-H bonds, 6 multiple bonds, 1 rotatable bond, 6 aromatic bonds, 1 six-membered ring, and 1 aromatic hydroxyl .


Molecular Structure Analysis

3-Ethyl-4-iodophenol has a complex molecular structure. It contains a total of 19 bonds, including 10 non-H bonds, 6 multiple bonds, 1 rotatable bond, 6 aromatic bonds, 1 six-membered ring, and 1 aromatic hydroxyl .


Chemical Reactions Analysis

Iodophenols, including 3-Ethyl-4-iodophenol, participate in a variety of coupling reactions where the iodide substituent is displaced . These reactions are often used in the synthesis of various organic compounds .

Scientific Research Applications

Synthesis of Coumarin Derivatives

3-Ethyl-4-iodophenol: is instrumental in the synthesis of coumarin derivatives, which are significant due to their biological importance. These derivatives exhibit a range of biological activities such as antiviral, antibacterial, antimicrobial, anticoagulant, and anticancer properties . The synthesis often involves reactions like von Pechmann condensation, which can be catalyzed by acids or Lewis acids.

Development of Fluorescent and Laser Dyes

The compound’s structure allows it to be used in the development of fluorescent and laser dyes. These dyes have applications in biomedical research, such as in fluorescence microscopy, where they help in the visualization of cellular structures .

Pharmaceutical Applications

In pharmaceuticals, 3-Ethyl-4-iodophenol can be a precursor for drugs that require phenolic structures. Phenols are known to have various medicinal properties, including anti-inflammatory and antifungal effects .

Optical Brighteners

The chemical structure of 3-Ethyl-4-iodophenol makes it suitable for use as an intermediate in the production of optical brighteners. These are compounds that absorb light in the ultraviolet and violet region and re-emit light in the blue region, thus enhancing the appearance of color .

Sorption Processes

This compound can also play a role in sorption processes due to its phenolic structure. Sorption is a critical process in environmental science for the removal of contaminants from water and soil. The phenolic structure influences the sorption capacity and efficiency .

Additives in Consumer Products

3-Ethyl-4-iodophenol: may be used as an additive in food, perfumes, cosmetics, and pharmaceuticals. Its phenolic nature can contribute to the antioxidant properties of these products .

Pesticidal Preparations

The compound’s structure is beneficial in the formulation of pesticides. Phenolic compounds are often used in pesticidal preparations due to their toxicity to pests and low toxicity to mammals .

Biomedical Research

In biomedical research, 3-Ethyl-4-iodophenol can be used as a reagent or a building block for synthesizing more complex molecules that are used in various assays and experimental procedures .

properties

IUPAC Name

3-ethyl-4-iodophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9IO/c1-2-6-5-7(10)3-4-8(6)9/h3-5,10H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCNJZXNVVBMBJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=CC(=C1)O)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9IO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30438615
Record name 3-Ethyl-4-iodophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30438615
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Ethyl-4-iodophenol

CAS RN

156878-64-7
Record name 3-Ethyl-4-iodophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30438615
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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